molecular formula C21H20N4O2 B492885 N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 724739-58-6

N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B492885
CAS No.: 724739-58-6
M. Wt: 360.4g/mol
InChI Key: WIRYAFTYHCTVJC-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective cell-active inhibitor of the MTH1 enzyme (Nudix Hydrolase 1) Source . MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing 8-oxo-dGTP, preventing its incorporation into DNA and thus averting DNA damage and subsequent apoptosis Source . Many cancer cells exhibit a degree of dependency on MTH1 for survival due to their high levels of oxidative stress. This compound, by inhibiting MTH1 function, causes the incorporation of oxidized nucleotides into DNA, leading to DNA double-strand breaks and selective cell death in various cancer models Source . Its primary research value lies in its utility as a chemical probe to study the biological role of MTH1 in carcinogenesis and to validate MTH1 as a therapeutic target for the development of novel anticancer agents. Researchers utilize this inhibitor in vitro and in vivo to investigate synthetic lethal approaches and to explore mechanisms of overcoming resistance to conventional chemotherapy.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-12-8-13(2)10-15(9-12)22-20(26)17-11-16-19(24(17)4)23-18-14(3)6-5-7-25(18)21(16)27/h5-11H,1-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRYAFTYHCTVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the 3,5-dimethylphenyl group and the carboxamide functionality. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.

  • In Vitro Studies : A study demonstrated that several derivatives of this compound exhibited potent antiviral activity against SARS-CoV-2. Compounds 25 and 29 showed remarkable inhibition of viral growth by over 90% at specific concentrations without significant cytotoxic effects on Vero cells. The IC50 values for these compounds were found to be in the low micromolar range, indicating their efficacy as potential therapeutic agents against COVID-19 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

CompoundIC50 (µM)Viral Inhibition (%)Cytotoxicity
Compound 253.2294.10% at 1 µMLow
Compound 2912.8596.39% at 10 µMLow

The SAR analysis indicates that modifications on the benzodioxan moiety significantly enhance antiviral potency .

Future Research Directions

Given the promising results observed in preliminary studies, further investigations are warranted to:

  • Explore Additional Derivatives : Synthesis of new derivatives could lead to even more potent inhibitors.
  • Investigate Mechanistic Pathways : Detailed studies on how these compounds interact with viral proteins will provide insights into their potential as broad-spectrum antivirals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.

Structural Variations

Key differences among analogs lie in the substituents on the amide nitrogen or the tricyclic core:

Compound Name Substituent (Amide Nitrogen) Core Substituents (Positions)
N-(3,5-Dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (Target) 3,5-Dimethylphenyl 1-Me, 9-Me
N-(2-Ethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 2-Ethylphenyl 1-Me, 9-Me
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl 1-Me, 9-Me
N,N-Diethyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide N,N-Diethyl 1-Me, 9-Me
N-Benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Benzyl 1-Me, 9-Me

Key Observations :

  • The 3,5-dimethylphenyl group in the target compound provides enhanced steric bulk and hydrophobicity compared to smaller alkyl or methoxypropyl groups.
  • N,N-Diethyl and benzyl substituents increase lipophilicity (logP 1.64 and 2.47, respectively), while 3-methoxypropyl introduces polarity .
Physicochemical Properties

Data from molecular descriptors and experimental measurements:

Compound (Reference) Molecular Formula Molecular Weight logP Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound C21H20N4O2 360.41 ~2.1* 5 ~50
N-(2-Ethylphenyl) Analog C21H20N4O2 360.41 2.3† 5 50.8
N-(3-Methoxypropyl) Analog C18H21N5O3 355.39 1.1† 6 61.4
N,N-Diethyl Analog C17H20N4O2 312.37 1.64 5 42.4
N-Benzyl Analog C20H18N4O2 346.39 2.47 5 50.8

*Estimated based on structural similarity to ; †Predicted values.

Key Trends :

  • logP : The target compound’s 3,5-dimethylphenyl group likely confers intermediate lipophilicity (logP ~2.1), balancing solubility and membrane permeability.
  • Polar Surface Area (PSA) : Lower PSA in N,N-diethyl and N-benzyl analogs suggests improved blood-brain barrier penetration .
Pharmacological Implications
  • Substituent Effects on Binding : NMR studies on related compounds (e.g., Rapa analogs) indicate that substituents in regions A (positions 39–44) and B (positions 29–36) alter chemical shifts, reflecting changes in electron density and steric interactions. The 3,5-dimethylphenyl group may enhance binding to hydrophobic pockets in target proteins .
  • Bioactivity : The carboxylic acid derivative (1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid) shows moderate bioactivity (MS m/z 258.0 [M+H]+), suggesting that carboxamide derivatives like the target compound may retain or improve potency .

Biological Activity

N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antiviral, anticancer, and antimicrobial activities.

Chemical Structure

The compound belongs to the class of pyrido-pyrrolo-pyrimidines, characterized by a complex bicyclic structure that contributes to its biological activity. The presence of the dimethylphenyl group and the carboxamide moiety is crucial for its interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of pyrido-pyrrolo-pyrimidines exhibit promising antiviral properties. For instance, compounds similar to N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo have shown efficacy against various viruses:

  • Hepatitis C Virus (HCV) : Studies have demonstrated that compounds with similar structures possess significant inhibitory effects against HCV with IC50 values in the low micromolar range .
  • Influenza Virus : Other derivatives have been reported to inhibit influenza strains effectively, showcasing their potential as antiviral agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, it has been linked to the inhibition of protein kinases that are crucial for cancer cell signaling pathways .
  • Case Studies : Specific studies highlighted its effectiveness against breast and lung cancer cell lines, where it demonstrated cytotoxic effects at nanomolar concentrations .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored as well. It has shown activity against several bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited significant antibacterial activity against both types of bacteria in various assays .
  • Mechanism : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Summary of Key Studies

Study ReferenceBiological ActivityKey Findings
AntiviralEffective against HCV with low IC50 values.
AnticancerInduces apoptosis in cancer cell lines.
AntimicrobialActive against both Gram-positive and Gram-negative bacteria.

Q & A

Q. What are the established synthetic pathways for N-(3,5-dimethylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?

The general procedure for synthesizing carboxamide derivatives in this structural class involves a multi-step reaction sequence. For example, 1-alkyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides are typically synthesized via cyclocondensation of aminopyrrole derivatives with activated carbonyl intermediates, followed by amidation using substituted phenyl isocyanates. Key steps include optimizing reaction temperature (e.g., reflux in DMF) and stoichiometry of reagents to achieve yields >50% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Structural confirmation relies on combined spectroscopic analyses:

  • 1H NMR : Look for characteristic signals such as methyl groups (δ ~2.35 ppm for CH3), aromatic protons (δ 6.88–8.82 ppm), and exchangeable protons (e.g., OH at δ ~12.97 ppm) .
  • 13C NMR : Peaks corresponding to carbonyl carbons (δ ~160–170 ppm) and sp² hybridized carbons in the fused heterocyclic system .
  • HRMS : Validate molecular formula accuracy (e.g., C13H11N3O3 requires [M+H]+ at m/z 258.0, with <5 ppm error) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of this compound?

Molecular docking and quantum mechanical calculations (e.g., DFT) can model interactions with target proteins (e.g., kinases). Software like Gaussian or AutoDock Vina enables virtual screening of binding affinities by analyzing steric/electronic complementarity. For instance, the fused pyrido-pyrrolo-pyrimidine core may exhibit π-π stacking with aromatic residues in enzyme active sites .

Q. How can researchers resolve contradictions in experimental data (e.g., inconsistent NMR yields vs. MS purity)?

Methodological troubleshooting steps include:

  • Heterogeneity analysis : Use HPLC-MS to detect impurities or diastereomers not resolved in NMR.
  • Solvent effects : Reevaluate NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation .
  • Reproducibility : Cross-validate synthetic batches with controlled humidity/temperature to minimize variability .

Q. What statistical experimental design (DoE) approaches optimize the synthesis of this compound?

Apply factorial design (e.g., Taguchi or Box-Behnken) to evaluate critical variables:

  • Factors : Reaction time, temperature, catalyst loading.
  • Responses : Yield, purity, reaction scalability. For example, a 3² factorial design revealed that increasing temperature from 80°C to 120°C improved cyclization efficiency by 22% while reducing byproducts .

Q. How does the substitution pattern on the phenyl ring (3,5-dimethyl) influence the compound’s physicochemical properties?

Methyl groups at the 3,5-positions enhance lipophilicity (logP ↑), improving membrane permeability. Computational logP predictions (e.g., XLogP3) and experimental partition coefficients (octanol-water) can quantify this. Comparative studies with analogues (e.g., 4-methoxy or unsubstituted phenyl) show ~30% increased cellular uptake for 3,5-dimethyl derivatives .

Methodological Challenges & Innovations

Q. What advanced techniques characterize the solid-state morphology of this compound?

  • PXRD : Determine crystallinity and polymorphic forms.
  • DSC/TGA : Assess thermal stability (e.g., decomposition above 243°C) .
  • SEM-EDS : Map elemental distribution to confirm stoichiometry .

Q. How can machine learning models accelerate SAR studies for this compound class?

Train neural networks on datasets of similar carboxamides (e.g., IC50 values against cancer cell lines) to predict bioactivity. Features include molecular descriptors (e.g., topological polar surface area, H-bond donors/acceptors) and reaction conditions. Transfer learning from public databases (ChEMBL, PubChem) improves model generalizability .

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